- Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribosidesJournal of Medicinal Chemistry, 1985, 28(7), 904-10,
Cas no 4258-01-9 (2-Deoxy-D-ribose 1,3,4-Triacetate)
2-Deoxy-D-ribose 1,3,4-Triacetate is a protected derivative of 2-deoxy-D-ribose, commonly used as an intermediate in organic synthesis and nucleoside chemistry. The triacetate protection enhances stability and solubility, facilitating selective deprotection for further functionalization. This compound is particularly valuable in the synthesis of modified nucleosides, oligonucleotides, and other biologically active molecules. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. The acetyl groups provide a convenient handle for controlled reactions, making it a versatile building block in carbohydrate and medicinal chemistry. Proper storage under anhydrous conditions is recommended to maintain its integrity.

4258-01-9 structure
Product name:2-Deoxy-D-ribose 1,3,4-Triacetate
2-Deoxy-D-ribose 1,3,4-Triacetate Chemical and Physical Properties
Names and Identifiers
-
- 2-Deoxy-D-ribose 1,3,4-Triacetate
- [(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate
- 2-Deoxy-
- A-D-2-Deoxy-ribopyranose Triacetate
- A-D-erythro-pentopyranose Triacetate
- (2S,4S,5R)-tetrahydro-2H-pyran-2,4,5-triyl triacetate
- tetrahydro-2H-pyran-2,4,5-triyl triacetate
- AKOS032945222
- CS-0180888
- 4258-01-9
- DTXSID80431878
- -D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
- 2-Deoxy-beta-D-erythro-pentopyranose Triacetate
-
- Inchi: InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
- InChI Key: DJXJTSGHFMVUCG-AXFHLTTASA-N
- SMILES: CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Computed Properties
- Exact Mass: 260.09000
- Monoisotopic Mass: 260.08960285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- PSA: 88.13000
- LogP: 0.15930
2-Deoxy-D-ribose 1,3,4-Triacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D252005-10g |
2-Deoxy-D-ribose 1,3,4-Triacetate |
4258-01-9 | 10g |
$1596.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251558-1g |
Tetrahydro-2H-pyran-2,4,5-triyl triacetate |
4258-01-9 | 98% | 1g |
¥3465 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251558-10g |
Tetrahydro-2H-pyran-2,4,5-triyl triacetate |
4258-01-9 | 98% | 10g |
¥27720 | 2023-04-14 | |
TRC | D252005-1g |
2-Deoxy-D-ribose 1,3,4-Triacetate |
4258-01-9 | 1g |
$201.00 | 2023-05-18 |
2-Deoxy-D-ribose 1,3,4-Triacetate Production Method
Synthetic Routes 1
Reaction Conditions
1.1 Reagents: Pyridine
Reference
2-Deoxy-D-ribose 1,3,4-Triacetate Raw materials
2-Deoxy-D-ribose 1,3,4-Triacetate Preparation Products
2-Deoxy-D-ribose 1,3,4-Triacetate Related Literature
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
4258-01-9 (2-Deoxy-D-ribose 1,3,4-Triacetate) Related Products
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 1427461-09-3(t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate)
- 4031-15-6(3-Pyrrolin-2-one (~90%))
- 1805565-76-7(2-(Difluoromethyl)-5-fluoro-4-methoxypyridine-3-acetonitrile)
- 1539976-50-5(4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide)
- 2138186-65-7(1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)
- 1806998-95-7(4-Bromo-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
